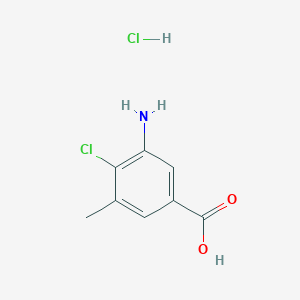

Ácido 3-amino-4-cloro-5-metilbenzoico clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride is an organic compound with the molecular formula C8H8ClNO2·HCl It is a derivative of benzoic acid, characterized by the presence of an amino group, a chlorine atom, and a methyl group on the benzene ring

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Activity

Research has indicated that derivatives of 3-amino-4-chloro-5-methylbenzoic acid hydrochloride exhibit notable antibacterial properties. For instance, a study highlighted the synthesis of various benzamide derivatives that showed enhanced activity against bacterial strains, including E. coli and Staphylococcus aureus .

Antioxidant Properties

The compound has been evaluated for its antioxidant potential. A series of studies demonstrated that certain derivatives possess significant antioxidant activity, which is crucial for developing therapeutic agents targeting oxidative stress-related diseases .

Organic Synthesis

Synthesis Methodologies

The synthesis of 3-amino-4-chloro-5-methylbenzoic acid hydrochloride often involves straightforward organic reactions, including nitration and reduction processes. A notable method utilizes 3-nitro-4-chlorobenzoic acid as a precursor, employing N,N'-diisopropyl carbodiimide as a condensing agent to yield high purity and yield (over 95%) .

Table 1: Synthesis Overview

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Nitration | Nitric Acid | High |

| 2 | Reduction | Zinc, NaOH | >95% |

| 3 | Condensation | N,N'-DIC | High |

Material Science

Mechanochromic Luminescent Materials

Recent studies have explored the use of 3-amino-4-chloro-5-methylbenzoic acid hydrochloride in developing mechanochromic luminescent materials. These materials change color under mechanical stress, making them suitable for pressure sensing applications .

Table 2: Material Properties

| Property | Value |

|---|---|

| Mechanochromic Behavior | Yes |

| Luminescent Emission | Visible range |

| Application | Pressure sensors |

Case Studies

Case Study: Antibacterial Efficacy

In a controlled study, a series of compounds derived from 3-amino-4-chloro-5-methylbenzoic acid hydrochloride were tested for their antibacterial efficacy against various pathogens. The results indicated that specific modifications to the molecular structure significantly enhanced their activity compared to standard antibiotics .

Case Study: Antioxidant Evaluation

A comprehensive evaluation of antioxidant properties was conducted using in vitro assays. The derivatives demonstrated varying degrees of radical scavenging activity, with some compounds showing efficacy comparable to established antioxidants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride typically involves the chlorination of 3-Amino-5-methylbenzoic acid followed by the introduction of the hydrochloride group. One common method involves the use of N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The amino and chloro groups on the benzene ring can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halogenating agents like N-chlorosuccinimide (NCS) and bases like sodium hydroxide.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Mecanismo De Acción

The mechanism of action of 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and chloro groups on the benzene ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-5-chloro-4-methylbenzoic acid: Similar structure but with different positioning of the amino and chloro groups.

2-Amino-3-hydroxybenzoic acid hydrochloride: Contains a hydroxyl group instead of a chloro group.

4-Amino-3-chloro-5-methylbenzoic acid: Similar structure with different positioning of the amino and chloro groups.

Uniqueness

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthesis and specific applications in research and industry .

Actividad Biológica

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride is a benzoic acid derivative that has garnered interest for its potential biological activities. This compound is primarily studied for its interactions with various biomolecules, which may lead to applications in medicinal chemistry and industrial processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Structure:

- Chemical Formula: C₇H₈ClN₁O₂

- Molecular Weight: 175.60 g/mol

- IUPAC Name: 3-amino-4-chloro-5-methylbenzoic acid hydrochloride

The biological activity of 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride is attributed to its ability to form hydrogen bonds and interact with specific molecular targets, including enzymes and receptors. The presence of amino and chloro groups on the benzene ring enhances its binding affinity to various biomolecules, influencing their activity and potentially leading to therapeutic effects in different biological contexts.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit a range of antimicrobial properties. In particular, compounds similar to 3-Amino-4-chloro-5-methylbenzoic acid have shown effectiveness against various bacterial strains. A study highlighted that derivatives with similar structures can inhibit the growth of pathogens by disrupting cell membrane integrity and metabolic pathways .

Anti-inflammatory Effects

The compound has been implicated in anti-inflammatory activities, particularly through the modulation of cytokine production. Research has shown that benzoic acid derivatives can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-17, suggesting a potential role in managing inflammatory conditions .

Antitumor Potential

Preliminary studies suggest that 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride may have antitumor properties. It has been associated with the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with structural similarities have been evaluated as inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both critical targets in cancer therapy .

Study 1: Inhibition of Cytokine Production

A study investigated the effects of various benzoic acid derivatives on peripheral blood mononuclear cells (PBMCs). The results indicated that compounds similar to 3-Amino-4-chloro-5-methylbenzoic acid effectively reduced IL-15 dependent PBMC proliferation and cytokine secretion, demonstrating potential for therapeutic applications in autoimmune diseases .

Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of several benzoic acid derivatives was tested against common bacterial pathogens. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting that 3-Amino-4-chloro-5-methylbenzoic acid could be explored further for its antimicrobial properties .

Research Findings Summary Table

Propiedades

IUPAC Name |

3-amino-4-chloro-5-methylbenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-4-2-5(8(11)12)3-6(10)7(4)9;/h2-3H,10H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWGXHLMTIHHRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.